1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one
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Overview
Description
1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . This compound is characterized by its unique structure, which includes an oxazolidinone ring and a hex-2-en-1-one moiety. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Sulfanylidene Group: The oxazolidinone intermediate is then treated with a sulfur-containing reagent, such as thiourea, to introduce the sulfanylidene group.
Formation of the Hex-2-en-1-one Moiety: The final step involves the reaction of the sulfanylidene oxazolidinone with an appropriate alkene or alkyne under suitable conditions to form the hex-2-en-1-one moiety.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in peptidoglycan biosynthesis. Similarly, its anticancer activity may be related to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidinone ring structure but may differ in their substituents and overall chemical properties.
Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, which may exhibit similar reactivity but different biological activities.
The uniqueness of this compound lies in its combination of the oxazolidinone ring, sulfanylidene group, and hex-2-en-1-one moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918287-55-5 |
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Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one |
InChI |
InChI=1S/C12H19NO2S/c1-4-5-6-7-11(14)13-10(9(2)3)8-15-12(13)16/h6-7,9-10H,4-5,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
XTTOAWXRERHQLU-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC=CC(=O)N1[C@H](COC1=S)C(C)C |
Canonical SMILES |
CCCC=CC(=O)N1C(COC1=S)C(C)C |
Origin of Product |
United States |
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